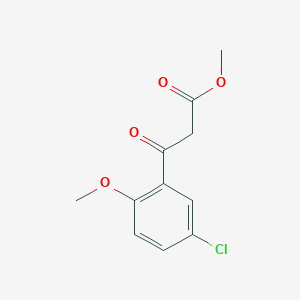![molecular formula C12H15NO2S B15296418 4-isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15296418.png)
4-isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thieno[3,2-b]pyrrole family, known for their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with various alkyl halides in the presence of a base such as sodium hydride . The reaction conditions often include refluxing in an appropriate solvent like ethanol or methanol.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alcohols or amines in the presence of a catalyst like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Esters or amides.
Applications De Recherche Scientifique
4-Isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 4-isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
- 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- 4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Comparison: 4-Isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid stands out due to its unique isobutyl and methyl substitutions, which may confer distinct biological activities and chemical reactivity compared to its analogs. These structural differences can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .
Propriétés
Formule moléculaire |
C12H15NO2S |
|---|---|
Poids moléculaire |
237.32 g/mol |
Nom IUPAC |
2-methyl-4-(2-methylpropyl)thieno[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C12H15NO2S/c1-7(2)6-13-9-4-8(3)16-11(9)5-10(13)12(14)15/h4-5,7H,6H2,1-3H3,(H,14,15) |
Clé InChI |
UQNOHFZKBGBTRM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(S1)C=C(N2CC(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4R)-3-Benzoyl-4-[(4-methoxyphenyl)methyl]-4-methyl-2-phenyl-5-oxazolidinone](/img/structure/B15296336.png)



![2-[(Tert-butoxy)carbonyl]-4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15296353.png)

![Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans](/img/structure/B15296374.png)
![[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B15296380.png)




![3-[(3,4-Dichlorophenyl)methyl]oxetan-3-ol](/img/structure/B15296410.png)
![2-propan-2-yl-2,8-diazaspiro[4.5]decane;hydrochloride](/img/structure/B15296421.png)
